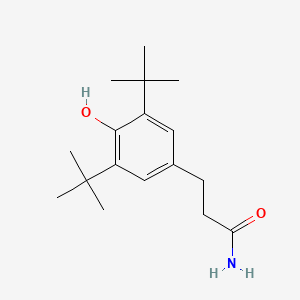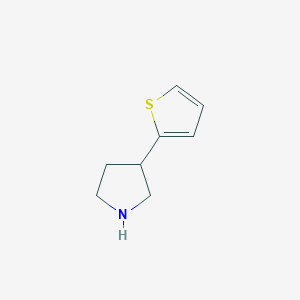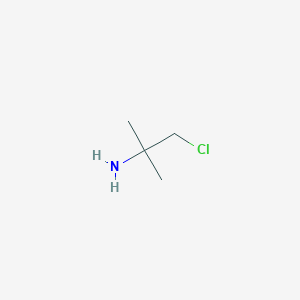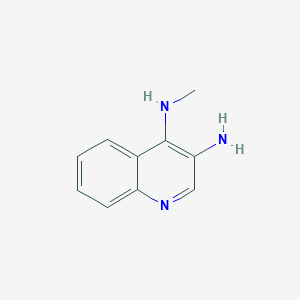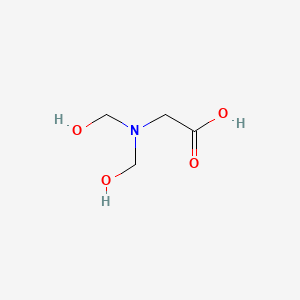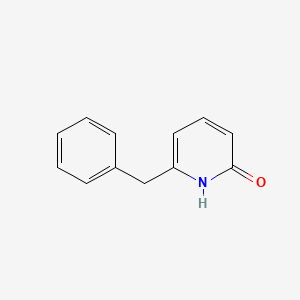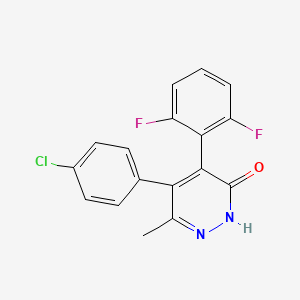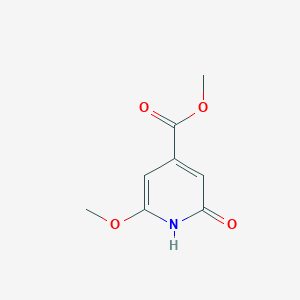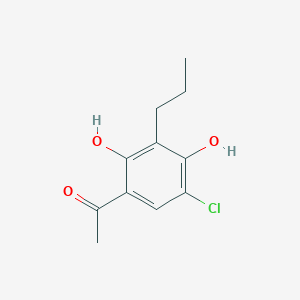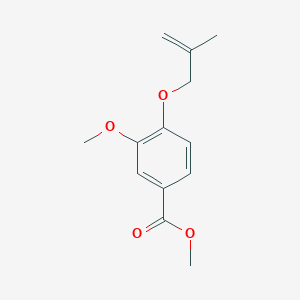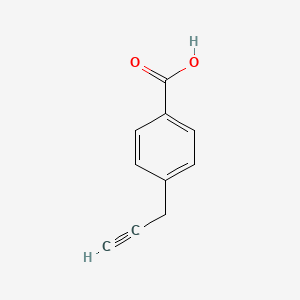
4-(Prop-2-YN-1-YL)benzoic acid
Overview
Description
4-(Prop-2-YN-1-YL)benzoic acid is an organic compound with the molecular formula C10H8O2. It is characterized by the presence of a propynyl group attached to the benzene ring of benzoic acid. This compound is known for its utility in various chemical reactions and applications, particularly in the field of chemical probe synthesis .
Preparation Methods
The synthesis of 4-(Prop-2-YN-1-YL)benzoic acid typically involves the reaction of propargyl bromide with 4-hydroxybenzoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid is replaced by the propynyl group from propargyl bromide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Prop-2-YN-1-YL)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Prop-2-YN-1-YL)benzoic acid is widely used in scientific research, particularly in the synthesis of chemical probes. These probes are essential tools in chemical biology for studying biological processes and identifying molecular targets. The compound’s trifunctional nature, with a light-activated benzophenone, alkyne tag, and carboxylic acid handle, makes it highly versatile for various applications . It is used in:
Chemistry: As a building block for synthesizing complex molecules.
Biology: For labeling and tracking biomolecules.
Medicine: In drug discovery and development.
Industry: As a precursor for manufacturing specialized chemicals.
Mechanism of Action
The mechanism of action of 4-(Prop-2-YN-1-YL)benzoic acid involves its ability to form covalent bonds with biological targets upon activation by UV light. The benzophenone moiety absorbs UV light, generating a reactive species that can covalently modify nearby biomolecules. This property is exploited in photoaffinity labeling, where the compound is used to identify and study protein interactions and functions .
Comparison with Similar Compounds
4-(Prop-2-YN-1-YL)benzoic acid can be compared with other similar compounds, such as:
4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but with an additional benzoyl group.
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a trifunctional group with a diazirine moiety.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another derivative with a benzoyl group.
These compounds share similar functional groups but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in its versatility and utility in chemical probe synthesis.
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-prop-2-ynylbenzoic acid |
InChI |
InChI=1S/C10H8O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h1,4-7H,3H2,(H,11,12) |
InChI Key |
VEALCIROMFSFNA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
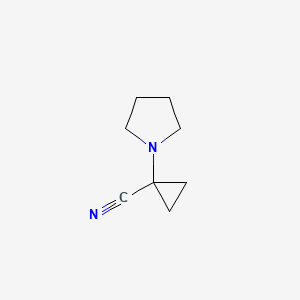
![6-(2-Chloro-1H-benzo[d]imidazol-1-yl)pyrimidin-4-amine](/img/structure/B8736994.png)

